8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline
Description
8-[(4-Ethylpiperazin-1-yl)sulfonyl]quinoline is a quinoline derivative featuring a sulfonyl group at the 8-position linked to a 4-ethylpiperazine moiety. Quinoline-based compounds are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and central nervous system (CNS) activity . The sulfonyl-piperazine substituent in this compound may enhance solubility and modulate interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-17-9-11-18(12-10-17)21(19,20)14-7-3-5-13-6-4-8-16-15(13)14/h3-8H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEPGKZITUZMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline typically involves the reaction of quinoline derivatives with sulfonyl chlorides and 4-ethylpiperazine. One common method includes the following steps:
Starting Material: Quinoline derivative.
Sulfonylation: The quinoline derivative is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated quinoline intermediate.
Nucleophilic Substitution: The sulfonylated quinoline intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline or piperazine moieties.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The quinoline core may intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
- 4-Substituted Piperazinylquinolines: Compounds like 4-[4-(N,N-dimethylsulfamoyl)piperazin-1-yl]quinoline () exhibit substitution at the quinoline’s 4-position. These derivatives were tested as sorbitol dehydrogenase inhibitors but showed lower potency than reference compounds, suggesting that the 8-position substitution in 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline may offer distinct binding advantages .
- 8-Substituted Piperazinylquinolines: Derivatives such as 3-[(5-fluoro-2,3-dihydro-1H-isoindol-2-yl)sulfonyl]-8-(1-piperazinyl)quinoline () share the 8-sulfonyl-piperazine motif. These compounds are explored for CNS disorders, indicating the 8-position’s relevance in neuropharmacology .
Modifications in the Piperazine/Piperidine Moiety
- 4-Methylpiperidine Derivatives: 8-((4-Methylpiperidin-1-yl)sulfonyl)quinoline () replaces piperazine with piperidine, reducing basicity.
- Cyclopropylmethyl-Piperazine Analog: N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide () introduces a cyclopropylmethyl group, which may enhance lipophilicity and target affinity compared to the ethyl group .
Sulfonyl Group Variations
- Tosylaminoquinoline (8-TQ): 8-(Tosylamino)quinoline () lacks the piperazine moiety but demonstrates anti-inflammatory activity via sulfonamide-mediated enzyme inhibition. This highlights the sulfonyl group’s role in bioactivity, though the ethylpiperazine in 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline may improve specificity .
- Aryl-Sulfonyl Derivatives: 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-4-methylquinoline () incorporates an aryl-sulfonyl group, which could influence electronic properties and binding interactions compared to alkyl-sulfonyl analogs .
Biological Activity
8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a sulfonyl group and an ethylpiperazine moiety. Its chemical structure is critical for its interaction with biological targets, influencing properties such as solubility, stability, and bioactivity.
The biological activity of 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including signal transduction and cell division. By inhibiting specific kinases, this compound may modulate pathways involved in cancer progression and other diseases.
Key Mechanisms:
- Inhibition of Receptor Tyrosine Kinases (RTKs): The compound has shown promise in inhibiting various RTKs, which are implicated in cancer and other diseases.
- Impact on Cell Signaling Pathways: By interfering with kinase activity, the compound can alter downstream signaling pathways, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells.
Biological Activity Data
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | c-Met | 0.5 | |
| Anticancer Activity | EGFR | 0.3 | |
| Antimicrobial Activity | Various Bacteria | 1.0 |
Case Studies
Several studies have explored the biological activity of 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline:
-
Anticancer Efficacy:
A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxic effects, particularly in lung cancer models, where it inhibited cell growth by targeting EGFR signaling pathways . -
Antimicrobial Properties:
Research demonstrated that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective against strains such as Staphylococcus aureus and Escherichia coli . -
Kinase Selectivity:
In a comparative analysis of kinase inhibitors, 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline displayed selective inhibition of c-Met over other kinases, suggesting a favorable profile for targeted therapy .
Discussion
The diverse biological activities of 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline highlight its potential as a therapeutic agent in oncology and infectious diseases. Its mechanism of action through kinase inhibition positions it as a candidate for further development in targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
